2-Chloro-6-ethylquinoline-3-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-ethylquinoline-3-methanol is a chemical compound that belongs to the quinoline family. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 2-Chloro-6-ethylquinoline-3-methanol is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical And Physiological Effects
2-Chloro-6-ethylquinoline-3-methanol has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been shown to have antimicrobial activity against various bacterial and fungal strains.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Chloro-6-ethylquinoline-3-methanol in lab experiments is its unique properties and potential applications. This compound can be used as a fluorescent probe for the detection of metal ions in biological systems. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Future Directions
There are several future directions for the use of 2-Chloro-6-ethylquinoline-3-methanol in scientific research. One potential application is in the development of new anticancer drugs. This compound has been shown to inhibit the growth of cancer cells and could be used as a lead compound for drug development. Another potential application is in the development of new fluorescent probes for the detection of metal ions in biological systems. Further studies are needed to explore the full potential of this compound in various scientific research fields.
Conclusion:
In conclusion, 2-Chloro-6-ethylquinoline-3-methanol is a unique chemical compound that has potential applications in various scientific research fields. Its synthesis method has been optimized to produce high yields of pure product. This compound has been shown to possess anti-inflammatory, antitumor, and antimicrobial properties. Further studies are needed to elucidate the exact mechanism of action of this compound and to explore its full potential in various scientific research fields.
Synthesis Methods
The synthesis of 2-Chloro-6-ethylquinoline-3-methanol involves the reaction of 2-chloro-6-ethylquinoline with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours to obtain the desired product. This method has been optimized to produce high yields of 2-Chloro-6-ethylquinoline-3-methanol with minimal impurities.
Scientific Research Applications
2-Chloro-6-ethylquinoline-3-methanol has been used in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to possess anti-inflammatory, antitumor, and antimicrobial properties. It has also been used as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
(2-chloro-6-ethylquinolin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-2-8-3-4-11-9(5-8)6-10(7-15)12(13)14-11/h3-6,15H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTGEZPGGLRXPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357709 |
Source
|
Record name | 2-Chloro-6-ethylquinoline-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-ethylquinoline-3-methanol | |
CAS RN |
333408-38-1 |
Source
|
Record name | 2-Chloro-6-ethylquinoline-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.